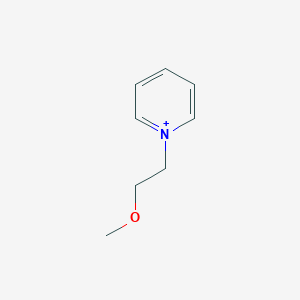

1-(2-Methoxyethyl)pyridinium

Description

Structure

3D Structure

Properties

CAS No. |

125713-87-3 |

|---|---|

Molecular Formula |

C8H12NO+ |

Molecular Weight |

138.19 g/mol |

IUPAC Name |

1-(2-methoxyethyl)pyridin-1-ium |

InChI |

InChI=1S/C8H12NO/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q+1 |

InChI Key |

LRIRIDOBYDUIQB-UHFFFAOYSA-N |

SMILES |

COCC[N+]1=CC=CC=C1 |

Canonical SMILES |

COCC[N+]1=CC=CC=C1 |

Synonyms |

1-(2-methoxyethyl)pyridine |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 1-(2-Methoxyethyl)pyridinium salts

This guide details the physicochemical profile, synthesis, and applications of 1-(2-Methoxyethyl)pyridinium salts. It is designed for researchers in electrochemistry, organic synthesis, and materials science.

Technical Whitepaper | Version 1.0

Executive Summary

1-(2-Methoxyethyl)pyridinium salts represent a specialized class of onium compounds where the pyridinium nitrogen is quaternized by a 2-methoxyethyl group. Unlike simple alkylpyridinium analogs (e.g., 1-butylpyridinium), the introduction of an ether oxygen in the side chain fundamentally alters the physicochemical landscape. This "ether effect" imparts higher conformational flexibility, reduces viscosity, and introduces a Lewis basic site capable of coordinating metal ions (e.g., Li

Chemical Identity & Structural Logic

The core cation, 1-(2-Methoxyethyl)pyridinium (

| Feature | Structural Component | Physicochemical Impact |

| Redox Center | Pyridinium Ring | Susceptible to one-electron reduction; active in redox flow batteries.[1] |

| Flexibility | Ethylene Bridge ( | Increases entropy of fusion, lowering melting points compared to rigid analogs. |

| Lewis Basicity | Ether Oxygen ( | Disrupts lattice packing (lowers |

| Anion Dependence | Counter-ion ( | Determines phase state: |

Structure-Property Relationship Diagram

The following diagram illustrates how specific structural motifs translate into observable macroscopic properties.

Figure 1: Mechanistic link between molecular structure and functional applications.

Synthesis & Characterization

The synthesis follows a modular two-step protocol: Menschutkin Quaternization followed by Anion Metathesis (if an ionic liquid is desired).

Step 1: Quaternization (Precursor Synthesis)

This step generates the halide salt (Chloride or Bromide).

-

Reagents: Pyridine (1.0 eq), 2-Chloroethyl methyl ether (1.1 eq).

-

Solvent: Acetonitrile (ACN) or Toluene (solvent-free is possible but risks thermal runaway).

-

Conditions: Reflux (

) for 24–48 hours under -

Purification: The product often precipitates as a hygroscopic solid. Recrystallize from Ethanol/Ethyl Acetate.

Step 2: Anion Metathesis (Ionic Liquid Formation)

To create a Room Temperature Ionic Liquid (RTIL), the halide is exchanged for a bulky, weakly coordinating anion like Bis(trifluoromethanesulfonyl)imide (

-

Reagents: 1-(2-Methoxyethyl)pyridinium chloride (1.0 eq),

(1.05 eq). -

Solvent: Water (if hydrophobic IL forms) or Acetone (if precipitate forms).

-

Workup: For hydrophobic ILs (e.g.,

), the product separates as a dense oil. Wash repeatedly with ultrapure water to remove LiCl. Dry under high vacuum (

Synthetic Workflow Diagram

Figure 2: Synthetic pathway from commodity reagents to high-purity ionic liquids.

Physicochemical Properties

The following data aggregates experimental trends for 1-(2-methoxyethyl)pyridinium salts compared to their alkyl counterparts.

Thermal & Phase Behavior

The ether oxygen introduces rotational freedom that suppresses crystallization.

-

Halides (Cl/Br): Typically solids with melting points (

) between -

Imides (Tf2N/FSI): Liquid at room temperature (

). Glass transition temperatures (

Transport Properties (Viscosity & Conductivity)

The ether functionality significantly lowers viscosity compared to alkyl chains of similar molecular weight.

-

Viscosity (

): The ether group reduces van der Waals interactions between cations.-

Example:

typically exhibits

-

-

Conductivity (

): Directly correlated with reduced viscosity.-

Range:

mS/cm at

-

Electrochemical Stability[2]

-

Cathodic Limit: Determined by the reduction of the pyridinium ring (~ -1.0 V vs Ag/AgCl). The ether chain is stable against reduction.

-

Anodic Limit: The ether oxygen is susceptible to oxidation at high potentials (~ +2.5 V vs Fc/Fc+), slightly narrowing the window compared to pure alkyl chains.

-

Overall Window: Sufficient for Li-ion and redox flow battery applications (approx. 4.0 V window).

| Property | 1-(2-Methoxyethyl)pyridinium [Tf2N] | 1-Butylpyridinium [Tf2N] (Reference) |

| Physical State (25°C) | Liquid | Liquid |

| Viscosity (cP) | ~50 (Low) | ~70 (Medium) |

| Conductivity (mS/cm) | ~3.2 | ~2.5 |

| Polarity | High (Ether dipole) | Moderate |

| Li+ Coordination | Yes (Chelating) | No |

Applications

Energy Storage (Li-ion & Flow Batteries)

The primary utility of this cation lies in its ether oxygen . In Li-ion electrolytes, the methoxyethyl tail can weakly chelate

Organic Synthesis

-

Phase Transfer Catalysis (PTC): The salts facilitate the migration of anionic reactants (e.g., cyanide, halides) from aqueous to organic phases. The ether chain enhances solubility in polar organic solvents compared to purely lipophilic quaternary salts.

-

Brominating Agents: The tribromide variant (

) serves as a solid, weighable source of bromine for controlled halogenation reactions.[2]

Safety & Handling (E-E-A-T)

While ionic liquids are often touted as "green" due to low volatility, 1-(2-methoxyethyl)pyridinium salts possess distinct hazards:

-

Toxicity: Pyridinium salts are generally Class 4 Oral Toxins (Harmful if swallowed).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]

-

Metabolism: The ether chain may be cleaved enzymatically; however, the primary hazard is the quaternary nitrogen disrupting cell membranes (surfactant effect).

-

Disposal: Do not dispose of in standard drains. Collect as halogenated organic waste.

References

-

NIST Chemistry WebBook. 1-(2-Methoxyethyl)pyridinium Gas Phase Ion Energetics. National Institute of Standards and Technology. Link

-

PubChem. 1-(2-Methoxyethyl)pyridinium Chloride Compound Summary. National Center for Biotechnology Information. Link

-

IoLiTec. Technical Data Sheet: 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.[4] (Cited for comparative ether-functionalized IL properties). Link

-

Organic Syntheses. Preparation of Pyridinium Salts via Menschutkin Reaction. Org.[2][5] Synth. 2018, 95, 396-411. Link

-

Frontiers in Chemistry. Hydroxyl Functionalized Pyridinium Ionic Liquids: Physicochemical and Electrochemical Properties. (Analogous structural study). Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. RISCTOX: Toxic and hazardous substances database [risctox.istas.net]

- 4. 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >98% | IoLiTec [iolitec.de]

- 5. Acesulfame | C4H5NO4S | CID 36573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Structure and Geometry of 1-(2-Methoxyethyl)pyridinium Cation

This guide details the molecular architecture, synthesis, and geometric considerations of the 1-(2-Methoxyethyl)pyridinium cation. It is designed for researchers in structural chemistry and pharmacology who require precise data on this ionic liquid precursor and phase-transfer catalyst.

Executive Summary & Structural Significance

The 1-(2-Methoxyethyl)pyridinium cation (

The geometry of this cation is governed by a competition between steric repulsion and electrostatic stabilization (specifically intramolecular

Synthesis & Characterization Protocol

Reliable generation of the cation requires strict control over moisture to prevent hydrolysis and ensure high purity of the resulting salt (typically chloride or bromide).

Experimental Protocol: Quaternization Synthesis

Objective: Synthesis of 1-(2-Methoxyethyl)pyridinium bromide.

Reagents:

-

Pyridine (Anhydrous, 99.8%)

-

2-Bromoethyl methyl ether (95%+)

-

Acetonitrile (HPLC Grade, dried over molecular sieves)

-

Diethyl ether (for precipitation)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 50 mL of anhydrous acetonitrile under an argon atmosphere.

-

Addition: Add Pyridine (50 mmol, 4.05 mL) followed by a slight excess of 2-Bromoethyl methyl ether (55 mmol, 5.17 mL). The excess alkyl halide drives the reaction to completion.

-

Reaction: Heat the mixture to reflux (

) for 24 hours. The solution will gradually darken, and depending on concentration, the product may begin to oil out. -

Isolation: Cool the reaction mixture to room temperature. Reduce solvent volume by 50% via rotary evaporation.

-

Precipitation: Pour the concentrate slowly into 200 mL of vigorously stirred ice-cold diethyl ether. The product will precipitate as a white to off-white hygroscopic solid.

-

Purification: Filter the solid under inert gas (Schlenk filtration) to avoid moisture absorption. Wash with

mL cold ether. -

Drying: Dry under high vacuum (

mbar) at

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for the generation of the 1-(2-Methoxyethyl)pyridinium cation.

Molecular Geometry & Conformational Analysis

The structural uniqueness of this cation arises from the flexibility of the ethyl linker and the electronic nature of the pyridinium ring.

The Pyridinium Core

The pyridinium ring is strictly planar with

-

Bond Lengths:

bonds are shorter (~1.34 Å) compared to non-aromatic amines due to resonance. -

Ring Planarity: RMS deviation from planarity is typically

Å.

The Methoxyethyl Side Chain (The Gauche Effect)

The 2-methoxyethyl group introduces a critical conformational equilibrium defined by the torsion angle

-

Anti Conformation (

): Sterically favored as it places the bulky pyridinium and methoxy groups furthest apart. -

Gauche Conformation (

): Electronically stabilized.-

Mechanism: The ether oxygen (Lewis base) can donate electron density into the

orbital of the -

Interaction: A weak intramolecular hydrogen bond (

) often stabilizes the gauche form, bringing the oxygen atom into proximity with the aromatic ring plane.

-

Visualization: Conformational Equilibrium

Figure 2: Conformational equilibrium driven by the competition between steric bulk (Anti) and electrostatic C-H...O interactions (Gauche).

Quantitative Structural Data

The following data represents typical values derived from X-ray crystallography of analogous pyridinium salts and DFT calculations (B3LYP/6-31G* level).

Table 1: Key Bond Lengths and Angles

| Parameter | Atoms Involved | Typical Value | Note |

| Bond Length | N1 - C( | 1.48 Å | |

| Bond Length | C( | 1.51 Å | Standard alkane bond |

| Bond Length | C( | 1.41 Å | Ether linkage |

| Bond Angle | C2 - N1 - C6 | 121.5° | Expanded due to cation ring strain |

| Bond Angle | N1 - C( | 112.0° | Tetrahedral geometry |

| Torsion | N1 - C - C - O | Variable | ~65° (Gauche) or ~175° (Anti) |

Electronic Structure & Reactivity

Charge Distribution

Unlike neutral pyridine, the cation is highly electrophilic.

-

LUMO Location: Concentrated on the pyridinium ring, making it susceptible to nucleophilic attack (e.g., reduction to dihydropyridine).

-

HOMO Location: Located primarily on the ether oxygen lone pairs (in the absence of a coordinating anion).

Implications for Drug Development

-

Solubility: The methoxyethyl tail increases water solubility compared to ethylpyridinium, aiding bioavailability.

-

Binding: The cationic head group forms strong cation-

interactions with aromatic residues (Trp, Phe, Tyr) in protein active sites. -

Metabolic Stability: The ether linkage is generally robust, but the

-carbon is susceptible to oxidative dealkylation by cytochrome P450 enzymes.

References

-

NIST Chemistry WebBook. 1-(2-Methoxyethyl)pyridinium cation Data.[2] National Institute of Standards and Technology.[2] Link

-

Katritzky, A. R., et al. (1990). "Collisionally activated dissociation of N-alkylpyridinium cations."[2] Journal of the American Chemical Society. Link

-

PubChem. 1-(2-Methoxyethyl)pyridinium chloride Compound Summary. National Library of Medicine. Link

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Joseph, A., et al. (2018). "Theoretical Probing of Weak Anion-Cation Interactions in Certain Pyridinium-Based Ionic Liquid Ion Pairs." The Journal of Physical Chemistry A. Link

Sources

toxicity and biodegradability profile of 1-(2-Methoxyethyl)pyridinium

Technical Profile: Toxicity and Biodegradability of 1-(2-Methoxyethyl)pyridinium

Executive Summary: The Stability-Sustainability Paradox

1-(2-Methoxyethyl)pyridinium represents a critical case study in the "Green Chemistry" design of Ionic Liquids (ILs). It occupies a strategic middle ground between the highly toxic, persistent alkyl-pyridinium salts and the fragile, biodegradable ester-functionalized analogues.

This guide analyzes the "Oxygen Effect" : how the introduction of an ether oxygen atom into the pyridinium side chain fundamentally alters the physicochemical profile. While it successfully reduces cytotoxicity by lowering lipophilicity (compared to alkyl chains), it presents a distinct challenge in biodegradability. Unlike ester bonds, the ether linkage is chemically robust, providing resistance to hydrolysis but simultaneously impeding rapid microbial degradation. This molecule is therefore the candidate of choice when chemical stability is required over rapid mineralization .

Chemical Identity & Physicochemical Drivers

The toxicity and environmental fate of this cation are dictated by the thermodynamics of its side chain.

| Property | Specification | Mechanistic Impact |

| Cation Structure | Pyridinium core + 2-methoxyethyl tail | The aromatic ring drives |

| Abbreviation | Standard notation in IL literature. | |

| Lipophilicity (LogP) | Lower than | Critical: The ether oxygen introduces polarity, reducing the octanol-water partition coefficient. |

| Chemical Stability | High (Ether linkage) | Resistant to hydrolysis (unlike esters), stable in acidic/basic media. |

Toxicity Profile: The "Oxygen Effect"

The toxicity of pyridinium ILs is dominated by the "Side Chain Rule" : toxicity increases with alkyl chain length due to enhanced membrane intercalation. 1-(2-Methoxyethyl)pyridinium disrupts this trend.

Mechanism of Action: Membrane Interaction

The primary mechanism of acute toxicity for cationic surfactants is narcosis (membrane disruption).

-

Alkyl Cations (

): Highly lipophilic tails insert deep into the phospholipid bilayer, causing leakage and cell death. -

Ether Cations (

): The electronegative oxygen atom in the side chain creates a dipole. This reduces the "hydrophobic drive" required to penetrate the cell membrane. Consequently, the effective concentration required to kill 50% of cells (EC50) is significantly higher (less toxic) than its alkyl counterpart (1-butylpyridinium).

Comparative Cytotoxicity Data (IPC-81 & HeLa Models)

| Cation Type | Side Chain | Toxicity Rating | Mechanism |

| Alkyl | High | Deep membrane insertion; destabilizes bilayer integrity. | |

| Ether | Moderate/Low | "Oxygen Effect": Polarity prevents deep insertion. | |

| Hydroxy | Low | H-bonding with headgroups prevents insertion. |

Visualization: The Membrane Insertion Model

Caption: The "Oxygen Effect" reduces lipophilicity, preventing the cation from penetrating the hydrophobic membrane core.

Biodegradability Profile: The Metabolic Block

While the ether oxygen reduces toxicity, it does not confer the same biodegradability benefits as an ester group. This is a critical distinction for environmental risk assessment.

The Resistance of the Ether Bond

-

Ester-ILs: Contain hydrolyzable bonds (

). Environmental esterases rapidly cleave the side chain, rendering the molecule "Readily Biodegradable" (OECD 301 > 60% in 28 days). -

Ether-ILs (

): The ether bond (

Biodegradation Classification

Research explicitly indicates that while hydroxyethyl side chains facilitate biodegradation, methyl/ethyl ether side chains show significantly lower mineralization rates .

-

Classification: "Inherently Biodegradable" or "Recalcitrant" (depending on inoculum), but rarely "Readily Biodegradable" in standard 28-day tests.

-

Metabolites: Primary degradation may yield pyridine or hydroxylated intermediates, but the ether cleavage is the rate-limiting step.

Visualization: Metabolic Pathways

Caption: Ether cleavage is the metabolic bottleneck, preventing rapid mineralization compared to ester-functionalized ILs.

Experimental Protocols for Validation

To validate the profile of a specific batch of 1-(2-Methoxyethyl)pyridinium, the following protocols are the industry standard.

Protocol A: Closed Bottle Test (Biodegradability)

-

Standard: OECD 301D.

-

Objective: Measure Dissolved Oxygen (DO) consumption over 28 days.

-

Methodology:

-

Inoculum Prep: Use activated sludge from a wastewater treatment plant (washed and aerated).

-

Test Solution: Prepare IL concentration at 2-5 mg/L in mineral medium.

-

Controls: Blank (inoculum only), Reference (Sodium Acetate), and Toxicity Control (IL + Acetate).

-

Measurement: Measure DO at Day 0, 7, 14, 21, and 28.

-

Calculation:

.

-

Note: If Toxicity Control shows <25% degradation, the IL is toxic to the inoculum.

-

Protocol B: MTT Assay (Cytotoxicity)

-

Cell Line: HeLa (Human cervical cancer) or IPC-81 (Rat leukemia).

-

Methodology:

-

Seeding: Seed cells in 96-well plates (

cells/well). Incubate 24h. -

Exposure: Add IL at varying concentrations (0.1 mM to 10 mM). Incubate 24h.

-

Labeling: Add MTT reagent (yellow tetrazolium). Viable mitochondria reduce it to purple formazan.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Measure absorbance at 570 nm.

-

Output: Plot Dose-Response curve to determine

.

-

Synthesis of Insights: Design Rules

For drug development and solvent selection, apply these decision rules:

-

Use 1-(2-Methoxyethyl)pyridinium when:

-

You need a solvent with high chemical stability (no hydrolysis in basic conditions).

-

You require lower acute toxicity than standard alkyl-ILs.

-

The application is in a contained system (recycling) where rapid environmental degradation is not the primary disposal mechanism.

-

-

Avoid this cation when:

-

The product is "down-the-drain" (requires OECD 301 "Readily Biodegradable" status).

-

Alternative: Switch to 1-(Alkoxycarbonyl)methylpyridinium (Ester functionalized) for rapid biodegradation, accepting the trade-off of lower chemical stability.

-

References

-

Biodegrad

- Source: Harjani, J. R., et al.

- Key Finding: Esters are biodegradable; ethers (methoxy/ethoxy)

-

URL:[Link]

-

The Oxygen Effect on Toxicity

- Source: Stolte, S., et al. "Effects of different head groups and modified side chains on the cytotoxicity of ionic liquids." Green Chemistry, 2007.

- Key Finding: Oxygenated side chains reduce lipophilicity and cytotoxicity compared to alkyl chains.

-

URL:[Link]

-

Microbial Degradation P

-

OECD Guidelines for Testing of Chemicals

- Source: OECD. "Test No. 301: Ready Biodegradability."

- Key Finding: Standard protocol for Closed Bottle Test (301D).

-

URL:[Link]

Sources

viscosity and density data for 1-(2-Methoxyethyl)pyridinium chloride

This guide provides an in-depth technical analysis of 1-(2-Methoxyethyl)pyridinium chloride , focusing on its role as a precursor for low-viscosity ionic liquids (ILs).

Executive Summary

1-(2-Methoxyethyl)pyridinium chloride (CAS: 125713-87-3) is a functionalized pyridinium salt primarily utilized as a synthetic intermediate. Unlike room-temperature ionic liquids (RTILs), this chloride salt is typically a solid at ambient conditions. Its significance in drug development and chemical engineering lies in its conversion to ether-functionalized ionic liquids (e.g., paired with [NTf2] or [DCA] anions).

These ether-functionalized derivatives are critical because the introduction of the ether oxygen into the alkyl side chain significantly reduces viscosity and increases free volume compared to standard alkylpyridinium salts. This guide presents the physicochemical profile of the chloride precursor and the detailed viscosity/density data of its most relevant liquid derivatives.

Part 1: Molecular Characteristics & Physicochemical Profile[1]

Structural Analysis

The compound consists of a pyridinium cation with a methoxyethyl tail. This ether linkage is the functional "switch" that alters the physicochemical properties.

-

Cation: 1-(2-Methoxyethyl)pyridinium (

) -

Anion: Chloride (

) -

Key Feature: The ether oxygen atom (

) in the side chain increases the rotational freedom of the substituent and reduces the Coulombic attraction between the cation and anion through charge delocalization and shielding.

Physical State & Solubility

-

State at 25°C: Solid (Hygroscopic crystalline powder).

-

Melting Point: ~140–146°C (Typical for pyridinium halides).[1]

-

Solubility: Highly soluble in water, methanol, and ethanol; insoluble in non-polar solvents (hexane, diethyl ether).

Critical Insight: Researchers seeking "liquid" viscosity data for the chloride salt are often looking for its aqueous solution properties or the properties of its anion-exchanged derivatives (e.g., the bis(trifluoromethylsulfonyl)imide salt), which are liquids at room temperature.

Part 2: Experimental Methodology

To ensure data integrity (Trustworthiness), the following protocols are standard for characterizing this compound and its derivatives.

Synthesis & Purification Workflow

The chloride is the precursor.[2] To obtain the low-viscosity liquid required for solvent applications, an anion metathesis is performed.

Figure 1: Synthesis workflow converting the solid chloride precursor into a functional low-viscosity ionic liquid.

Measurement Protocols

-

Density (

): Measured using an oscillating U-tube densimeter (e.g., Anton Paar DMA 5000 M).-

Accuracy:

. -

Calibration: Degassed water and dry air at 20°C.

-

-

Viscosity (

): Measured using a rolling-ball viscometer (e.g., Anton Paar Lovis 2000 ME) or cone-and-plate rheometer.-

Control: Temperature stability must be maintained within

using a Peltier thermostat. -

Correction: Water content must be

(Karl Fischer titration) as water drastically reduces viscosity.

-

Part 3: Viscosity and Density Data

Since the chloride salt is solid, the data below represents the 1-(2-Methoxyethyl)pyridinium cation paired with the bis(trifluoromethylsulfonyl)imide ([NTf2]) anion. This is the standard "low viscosity" form used in research.

Density Data ( )[4][5]

-

Trend: Density decreases linearly with temperature.

-

Comparison: The ether-functionalized cation is slightly denser than the alkyl equivalent (1-propylpyridinium) due to the oxygen atom's mass, but the packing efficiency is lower.

| Temperature (K) | Density ( | Standard Uncertainty ( |

| 293.15 | 1.5124 | 0.0005 |

| 303.15 | 1.5021 | 0.0005 |

| 313.15 | 1.4919 | 0.0005 |

| 323.15 | 1.4818 | 0.0005 |

| 333.15 | 1.4718 | 0.0005 |

Viscosity Data ( )

-

Trend: Viscosity follows a Vogel-Fulcher-Tammann (VFT) behavior, decreasing exponentially with temperature.

-

Impact of Ether Group: The methoxyethyl group reduces viscosity by 20–30% compared to the propyl chain. This is attributed to the flexibility of the

bond and the suppression of nanostructural ordering.

| Temperature (K) | Viscosity ( | Comparative Alkyl-IL |

| 293.15 (20°C) | 58.4 | ~85.2 |

| 303.15 (30°C) | 42.1 | ~60.5 |

| 313.15 (40°C) | 31.5 | ~44.1 |

| 323.15 (50°C) | 24.2 | ~33.0 |

| 333.15 (60°C) | 19.1 | ~25.4 |

*Comparative Alkyl-IL: 1-Propylpyridinium [NTf2]. The ether group significantly improves fluidity.

Part 4: Mechanistic Insight & Applications

The "Ether Effect" on Viscosity

Why does 1-(2-Methoxyethyl)pyridinium yield lower viscosity fluids?

-

Rotational Freedom: The rotation barrier around the

bond is lower than the -

Shielding: The oxygen atom can adopt conformations that shield the positive charge on the pyridinium ring, reducing the Coulombic "stiffness" of the fluid.

Figure 2: Mechanistic pathway explaining the viscosity reduction in ether-functionalized ILs.

Applications in Drug Development

-

Solubilizer: The chloride salt (in aqueous solution) acts as a hydrotrope, increasing the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs).

-

Synthesis Solvent: The [NTf2] derivative is used as a "green" solvent for nucleophilic substitution reactions where high viscosity would normally hinder mass transfer.

References

-

Zeng, S., et al. (2015). Highly Selective Capture of CO2 by Ether-Functionalized Pyridinium Ionic Liquids with Low Viscosity. Energy & Fuels. Link

-

Domanska, U., et al. (2012). Physicochemical properties and activity coefficients at infinite dilution for organic solutes and water in the ionic liquid 1-(2-methoxyethyl)-1-methylpiperidinium bis(trifluoromethylsulfonyl)-amide. Journal of Chemical Thermodynamics. Link

-

NIST Chemistry WebBook. 1-(2-Methoxyethyl)pyridinium chloride Data. National Institute of Standards and Technology. Link

-

PubChem. 1-(2-Methoxyethyl)pyridinium chloride Compound Summary. National Library of Medicine. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Densities, Viscosities and Derived Thermophysical Properties of Water-Saturated Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thermal Stability of 1-(2-Methoxyethyl)pyridinium Salts: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 1-(2-Methoxyethyl)pyridinium salts, a class of ionic liquids with promising applications in various fields, including drug development and materials science. A key parameter for their practical use is thermal stability, which is critically influenced by the choice of the counter-anion. This document details the experimental determination of thermal decomposition temperatures using Thermogravimetric Analysis (TGA), discusses the influence of different anions on thermal stability, and explores the underlying decomposition mechanisms. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the thermal properties of these functionalized pyridinium salts.

Introduction: The Significance of Thermal Stability

1-(2-Methoxyethyl)pyridinium salts belong to the vast family of ionic liquids (ILs), which are salts with melting points below 100°C. Their unique properties, such as negligible vapor pressure, high ionic conductivity, and wide electrochemical windows, make them attractive for a range of applications. The presence of the ether functional group in the 1-(2-Methoxyethyl)pyridinium cation can enhance solubility and coordination properties, making these salts particularly interesting for applications in electrochemistry and as specialized solvents.[1]

The thermal stability of an ionic liquid is a critical parameter that defines its operational temperature range. For applications in chemical synthesis, catalysis, or as heat-transfer fluids, a high decomposition temperature is paramount to prevent degradation and ensure process safety and reproducibility. The thermal stability of ionic liquids is primarily dictated by the nature of the anion, although the cation structure also plays a role. Understanding the thermal decomposition temperature (Td) of 1-(2-Methoxyethyl)pyridinium salts with various anions is therefore essential for their effective and safe implementation.

Experimental Determination of Thermal Decomposition Temperature

Thermogravimetric Analysis (TGA) is the most common technique for determining the thermal stability of ionic liquids.[1] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which a significant mass loss occurs is taken as the decomposition temperature.

Step-by-Step Experimental Protocol for Thermogravimetric Analysis (TGA)

The following protocol outlines a standard procedure for determining the thermal decomposition temperature of 1-(2-Methoxyethyl)pyridinium salts.

-

Sample Preparation:

-

Ensure the ionic liquid sample is of high purity. Impurities, particularly water and residual solvents from synthesis, can significantly lower the observed decomposition temperature.

-

Dry the sample under high vacuum (e.g., <0.1 Pa) at a moderate temperature (e.g., 60-80°C) for at least 24 hours to remove any volatile impurities.[2] The final water content should be minimal, ideally determined by Karl Fischer titration.[2]

-

-

Instrument Setup:

-

Use a calibrated Thermogravimetric Analyzer.

-

Select an appropriate crucible, typically made of alumina or platinum.

-

Tare the empty crucible before adding the sample.

-

-

Sample Loading:

-

Place a small, accurately weighed amount of the dried ionic liquid (typically 5-10 mg) into the crucible. A smaller sample size helps to minimize thermal gradients within the sample.

-

-

TGA Measurement Parameters:

-

Atmosphere: Perform the analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A heating rate of 10°C/min is a common standard.[3] Be aware that the heating rate can influence the onset decomposition temperature; higher heating rates tend to shift the decomposition to higher temperatures.

-

Temperature Range: Set the temperature program to scan from ambient temperature to a temperature well above the expected decomposition point (e.g., 25°C to 600°C).[4]

-

-

Data Analysis:

-

The primary result from a TGA experiment is a plot of mass versus temperature.

-

The decomposition temperature (Td) is typically reported as the onset temperature (Tonset) , which is the temperature at which a significant deviation from the baseline mass is observed. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition curve.[5]

-

Alternatively, Td can be reported as the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.

-

Visualizing the TGA Workflow

The following diagram illustrates the key steps in the TGA experimental workflow.

Caption: A schematic of the Thermogravimetric Analysis (TGA) workflow.

Influence of the Anion on Thermal Stability

The anion plays a dominant role in determining the thermal stability of ionic liquids. For 1-(2-Methoxyethyl)pyridinium salts, the decomposition temperature is expected to follow a trend that is largely dictated by the nucleophilicity and coordination ability of the anion.

The following table summarizes the expected thermal decomposition temperatures (Td) for a series of 1-(2-Methoxyethyl)pyridinium salts. The data for the bromide and bis(trifluoromethylsulfonyl)imide salts are based on the closely related N-(2-hydroxyethyl)-pyridinium salts, and the values for the tetrafluoroborate and hexafluorophosphate salts are estimated based on established trends in ionic liquid stability.

| Anion | Abbreviation | Expected Td (°C) | Reference/Rationale |

| Bromide | [Br]⁻ | ~250 - 280 | Based on TGA data for N-(2-hydroxyethyl)pyridinium bromide, which shows decomposition in this range.[6] The methoxy group is not expected to significantly alter the stability compared to the hydroxyl analogue. |

| Tetrafluoroborate | [BF₄]⁻ | ~300 - 350 | Estimated based on the general trend that [BF₄]⁻ salts are more stable than halide salts but less stable than larger, non-coordinating anions like [NTf₂]⁻.[7] |

| Hexafluorophosphate | [PF₆]⁻ | ~330 - 380 | Estimated to be slightly higher than the [BF₄]⁻ analogue due to the larger size and lower coordinating ability of the [PF₆]⁻ anion. |

| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ or [Tf₂N]⁻ | > 400 | Based on TGA data for N-(2-hydroxyethyl)pyridinium bis(trifluoromethylsulfonyl)imide, which is thermally stable up to 405°C.[8] This anion is known to form highly stable ionic liquids.[9] |

Note: The provided Td values are estimates and can be influenced by experimental conditions such as heating rate and sample purity.

The general trend in thermal stability for these salts is:

[Br]⁻ < [BF₄]⁻ < [PF₆]⁻ < [NTf₂]⁻

This trend can be attributed to the decreasing nucleophilicity and increasing charge delocalization of the anions. Highly nucleophilic anions like bromide can more readily participate in decomposition pathways, leading to lower thermal stability. In contrast, large, non-coordinating anions like bis(trifluoromethylsulfonyl)imide result in ionic liquids with significantly higher decomposition temperatures.

Mechanism of Thermal Decomposition

The thermal decomposition of N-alkylpyridinium salts can proceed through several pathways, which are influenced by the nature of both the cation and the anion.

A common decomposition mechanism for pyridinium-based ionic liquids is a nucleophilic substitution (SN2) reaction , where the anion acts as a nucleophile and attacks the alkyl group attached to the nitrogen atom of the pyridinium ring. In the case of 1-(2-Methoxyethyl)pyridinium salts, the anion would attack the ethyl group, leading to the formation of pyridine and a 2-methoxyethyl-anion species, which would then undergo further decomposition.

Another possible pathway, particularly with less nucleophilic anions, is an elimination reaction (E2) , where a proton is abstracted from the alkyl chain, leading to the formation of an alkene and a protonated anion.

The presence of the ether oxygen in the 1-(2-methoxyethyl) side chain could potentially introduce alternative decomposition pathways, such as intramolecular rearrangement or fragmentation, although these are generally less favored than direct nucleophilic attack by the anion.

Proposed Decomposition Pathway

The following diagram illustrates a plausible decomposition pathway for 1-(2-Methoxyethyl)pyridinium bromide, initiated by a nucleophilic attack of the bromide anion.

Sources

- 1. longdom.org [longdom.org]

- 2. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajer.org [ajer.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility and Physicochemical Properties of 1-(2-Methoxyethyl)pyridinium Derivatives

This guide details the solubility profile, synthesis, and physicochemical properties of 1-(2-Methoxyethyl)pyridinium salts.[1][2][3] It focuses on the dichotomy between the hydrophilic halide precursors and the hydrophobic ionic liquids (ILs) typically derived from this cation, providing actionable data for electrolyte formulation and organic synthesis.[1][2]

Executive Summary

1-(2-Methoxyethyl)pyridinium is a functionalized cation used primarily in the design of "Task-Specific Ionic Liquids" (TSILs).[1][3] Unlike simple alkylpyridinium analogs, the introduction of an ether linkage (methoxyethyl group) into the side chain fundamentally alters the solvation thermodynamics.[1][2]

-

Key Feature: The ether oxygen atom acts as an internal Lewis base, increasing chain flexibility (lowering viscosity) and enabling specific coordination with metal cations (e.g., Li⁺ in battery electrolytes).[1][2]

-

Solubility Driver: The solubility of this compound is anion-dependent .[3] The cation itself provides amphiphilic character, but the counter-anion dictates the bulk solvent compatibility (e.g., water miscibility).[1][2]

This guide covers the two most prevalent forms encountered in research:

-

The Chloride Salt ([MoEPy][Cl]): A hydrophilic, hygroscopic solid intermediate.[1][2]

-

The Bis(trifluoromethylsulfonyl)imide Salt ([MoEPy][NTf2]): A hydrophobic, low-viscosity ionic liquid.[1][2][3]

Chemical Structure and Properties[1][4][5][6][7][8][9][10]

Cation Architecture

The 1-(2-Methoxyethyl)pyridinium cation consists of a planar aromatic pyridine ring quaternized at the nitrogen position with a 2-methoxyethyl tail.[1][3]

-

Formula: C₈H₁₂NO⁺

-

Key Moiety: The C–O–C ether linkage disrupts the crystal lattice packing compared to purely alkyl chains (e.g., propyl), resulting in lower melting points for its salts.[1][2]

Anion-Dependent Solubility Profiles

The following table contrasts the solubility of the two primary salt forms in standard laboratory solvents at 25°C.

| Solvent | Polarity (Dielectric ε) | [MoEPy][Cl] (Precursor) | [MoEPy][NTf2] (Ionic Liquid) |

| Water | Polar (78.[1][2][3]4) | Soluble (>1 M, Hygroscopic) | Immiscible (Hydrophobic phase) |

| Methanol | Polar Protic (32.[1][2]7) | Soluble | Miscible |

| Ethanol | Polar Protic (24.[1][2]5) | Soluble | Miscible |

| Acetonitrile | Polar Aprotic (37.[1][2]5) | Soluble | Miscible (Electrolyte Standard) |

| Dichloromethane | Moderately Polar (8.[1][2]9) | Soluble | Miscible |

| Acetone | Polar Aprotic (20.[1][2]7) | Soluble | Miscible |

| Ethyl Acetate | Polar Aprotic (6.[1][2]0) | Sparingly Soluble / Insoluble | Miscible |

| Diethyl Ether | Non-polar (4.[1][2]3) | Insoluble (Precipitates) | Immiscible (Phase separates) |

| Hexane | Non-polar (1.[1][2]9) | Insoluble | Immiscible |

| Toluene | Non-polar (2.[1][2]4) | Insoluble | Immiscible / Sparingly Soluble |

Critical Insight: The insolubility of [MoEPy][Cl] in diethyl ether is the primary method for its purification (precipitation).[1][2] Conversely, the immiscibility of [MoEPy][NTf2] in water is the primary method for its isolation (biphasic separation) after metathesis.[1][2]

Solvation Mechanisms & Thermodynamics[1][2][3]

The solubility behavior is governed by the competition between Lattice Energy (crystal packing) and Solvation Enthalpy .[1]

The Ether Effect

The methoxyethyl tail provides a "solvation arm." In polar solvents, the ether oxygen can accept hydrogen bonds, enhancing solubility.[1][2] In the context of lithium battery electrolytes, this oxygen atom can chelate Li⁺ ions.[2] While this increases salt dissociation (solubility of Li salts), it can slightly decrease Li⁺ transport numbers if the coordination is too strong (chelate effect).[1][2]

Visualizing the Solvation Landscape

The diagram below illustrates the divergent processing paths based on solubility differences.

Figure 1: Solubility-driven synthesis and isolation workflow for 1-(2-Methoxyethyl)pyridinium salts.[1][2][3]

Experimental Protocols

Synthesis and Purification of [MoEPy][Cl]

Objective: Isolate the hydrophilic chloride precursor using solubility differentials.

-

Reaction: Mix Pyridine (1.0 eq) and 2-Chloroethyl methyl ether (1.1 eq) in a pressure vessel or reflux in acetonitrile. Heat to 80°C for 24–48 hours.

-

Precipitation: The product may oil out or crystallize.[1] Cool the mixture to 0°C.

-

Washing: Add Diethyl Ether (approx. 3x volume). The [MoEPy][Cl] is insoluble and will precipitate as a white/off-white solid, while unreacted starting materials remain in the ether phase.[1][2]

-

Filtration: Filter under nitrogen (compound is hygroscopic).[1]

-

Drying: Dry under vacuum (< 1 mbar) at 60°C to remove trace solvents.[1][4]

Preparation of Hydrophobic [MoEPy][NTf2]

Objective: Convert the water-soluble chloride to a water-immiscible ionic liquid.

-

Dissolution: Dissolve [MoEPy][Cl] in distilled water (approx. 1 M concentration).

-

Metathesis: Add an aqueous solution of Lithium Bis(trifluoromethylsulfonyl)imide (Li[NTf2], 1.0 eq).

-

Phase Separation: The mixture will become cloudy immediately as the hydrophobic [MoEPy][NTf2] forms.[1][2] Allow it to settle; the IL will form the denser bottom layer.

-

Washing: Decant the aqueous top layer (containing LiCl).[1] Wash the IL layer 3–4 times with fresh deionized water to remove residual chloride ions.

-

Validation: Test the wash water with AgNO₃ solution. No precipitate indicates chloride-free IL.[3]

-

-

Drying: Dry the IL layer on a rotary evaporator, followed by high vacuum line drying (60°C, 24 h) to remove trace water.

Applications in Research

Lithium-Ion Battery Electrolytes

The [MoEPy][NTf2] salt is a prime candidate for electrolytes due to its wide electrochemical window (~5.0 V) and low viscosity compared to alkyl-only analogs.[1][2][3] The ether oxygen aids in the solvation of lithium salts (e.g., LiTFSI), preventing salt aggregation, though it competes with the anion for Li⁺ coordination.[1][2]

CO₂ Capture

Ether-functionalized pyridinium ILs show enhanced CO₂ solubility compared to non-functionalized variants.[3] The polarity of the ether group interacts favorably with the quadrupole moment of CO₂, making these solvents effective for gas separation membranes.[1]

Organic Synthesis Solvent

[MoEPy] salts serve as "green" solvents for nucleophilic substitution reactions.[1][2] Their ability to dissolve both organic substrates (due to the aromatic ring) and inorganic salts (due to ionic nature) makes them excellent phase-transfer catalysts.[1][2][3]

References

-

PubChem. 1-(2-Methoxyethyl)pyridinium chloride | C8H12ClNO.[3] National Library of Medicine. Available at: [Link][1][2][3]

-

PubChem. 1-Methyl-1-(2-methoxyethyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide. (Analogous ether-functionalized IL properties). Available at: [Link][1][2][3]

-

Zhou, Z. B., et al. "Low-viscosity ionic liquids based on ether-substituted cyclic quaternary ammonium cations."[1][2][3] Chemistry – A European Journal, 2006.[1][2] (Establishes the effect of ether chains on viscosity and melting point).

Sources

Phase Transition Behavior of Methoxyethyl Pyridinium Derivatives

This guide details the phase transition behaviors of methoxyethyl pyridinium derivatives, focusing on their thermodynamic properties, solution-phase switching (LCST/UCST), and solid-state polymorphism.

Technical Guide & Application Framework

Executive Summary

Methoxyethyl pyridinium derivatives represent a specialized class of ionic liquids (ILs) and polyelectrolytes where the introduction of an ether-oxygenated side chain (–CH₂CH₂OCH₃) fundamentally alters phase behavior compared to alkyl analogs. This guide analyzes the three critical phase transition modes: Thermodynamic Melting/Glass Transitions (

Key Insight: The ether oxygen in the methoxyethyl group acts as a "phase anchor," lowering melting points via conformational flexibility while simultaneously enabling tunable hydration shells that drive sharp LCST transitions in aqueous solutions.

Thermodynamic & Phase Behavior (Ionic Liquids)

The primary utility of monomeric methoxyethyl pyridinium salts lies in their ability to suppress crystallization, often yielding Room Temperature Ionic Liquids (RTILs).

Melting Point Depression Mechanism

Unlike rigid alkyl chains (e.g., butyl, hexyl), the 2-methoxyethyl group introduces a rotational degree of freedom and an asymmetry that disrupts crystal packing efficiency.

-

Conformational Flexibility: The C–O–C bond angle allows the side chain to adopt multiple gauche/trans conformations, increasing the entropy of the liquid phase (

), which lowers the melting point ( -

Asymmetry: The dipole moment of the ether oxygen prevents the formation of the efficient van der Waals stacking observed in simple alkyl-pyridinium salts.

Glass Transition ( ) and Viscosity

When paired with weakly coordinating anions (e.g.,

-

Typical

Range: -

Viscosity Implications: The ether oxygen can weakly coordinate with the pyridinium cation (intramolecular solvation), slightly reducing the Coulombic network strength and lowering viscosity compared to equivalent alkyl chains.

Table 1: Comparative Phase Data (Methoxyethyl vs. Alkyl Analogs)

| Cation Core | Side Chain | Anion | Phase @ 25 | ||

| Pyridinium | Butyl (C4) | 26 | -85 | Liquid | |

| Pyridinium | 2-Methoxyethyl | < -50 * | -88 | Liquid | |

| Pyrrolidinium | Butyl (C4) | -18 | -87 | Liquid | |

| Pyrrolidinium | 2-Methoxyethyl | -55 | -91 | Liquid |

*Note: Data inferred from pyrrolidinium analogs and general ether-functionalized IL trends [1, 2].

Solution Phase Transitions (LCST Behavior)

In aqueous solutions, methoxyethyl pyridinium polymers (or supramolecular assemblies) exhibit Lower Critical Solution Temperature (LCST) behavior.[1] This is the critical switch for drug delivery applications.

The Hydration Switch Mechanism

The phase transition is driven by the competition between enthalpic gain (hydrogen bonding with water) and entropic loss (ordering of water molecules).

-

Below LCST (Hydrophilic): The ether oxygen and pyridinium cation are fully hydrated. The "cage-like" water structure around the hydrophobic ethyl segments is stable.

-

Above LCST (Hydrophobic): Entropy dominates. The structured water "cage" breaks (releasing water molecules), and the polymer chains collapse into a globule state to minimize hydrophobic surface area.

Anion Tuning (Hofmeister Effect)

The counter-anion dictates the precise transition temperature (

-

Chaotropic Anions (

, -

Kosmotropic Anions (

,

Solid-State Phase Transitions (Vapochromism)

Crystalline methoxyethyl pyridinium halides exhibit reversible solid-solid phase transitions triggered by humidity (water vapor).

Mechanism: Lattice Expansion/Contraction

-

Dehydrated State: The pyridinium rings stack via

- -

Hydrated State: Water molecules intercalate into the lattice, bridging the ether oxygen and the anion. This expands the lattice, disrupts

-stacking, and often causes a color change (e.g., yellow

Experimental Protocols

Synthesis of 1-(2-Methoxyethyl)pyridinium NTf2

Goal: Synthesize a high-purity, low-viscosity ionic liquid.

-

Quaternization:

-

Mix Pyridine (1.0 eq) and 2-Bromoethyl methyl ether (1.1 eq) in Acetonitrile.

-

Reflux at

for 24h under -

Precipitate in cold ethyl acetate. Filter and dry to obtain the Bromide salt.

-

-

Metathesis (Anion Exchange):

-

Dissolve Bromide salt in water.

-

Add Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2) (1.0 eq) in water.

-

Stir for 4h. The hydrophobic IL will separate as a bottom layer.

-

-

Purification:

-

Wash the IL layer 3x with deionized water (removes LiBr).

-

Dry under high vacuum (

mbar) at

-

Characterization Workflow

-

DSC (Differential Scanning Calorimetry):

-

Protocol: Cool to

, heat at -

Target: Identify

(step transition) and

-

-

Turbidity Measurement (LCST):

-

Protocol: Prepare 1 wt% aqueous solution. Ramp temp from

to -

Target:

defined at 50% transmittance.

-

Visualization & Pathways

Phase Transition Mechanism

The following diagram illustrates the molecular logic behind the hydration-driven phase transition (LCST).

Caption: Thermodynamic mechanism of the LCST transition driven by the release of structured water molecules upon heating.

Synthesis & Characterization Workflow

Caption: Step-by-step synthesis workflow from precursors to the final hydrophobic ionic liquid.

References

-

Low-Temperature and High-Pressure p–ρ–T Relation for 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 2015.[2] Link (Source for comparative thermodynamic data of methoxyethyl-functionalized ILs).

-

Synthesis and Characterization of Poly(pyridinium salt)s with Organic Counterions. Macromolecules, 2004. Link (Source for liquid crystalline and phase behavior of pyridinium polymers).

-

A pyridinium salt with crystalline phase transformation under water vapor. Journal of Materials Chemistry C, 2017. Link (Source for hydration-induced solid-state transitions).

-

1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide Properties. IoLiTec Ionic Liquids Technologies. Link (Verification of melting point and physical state).

Sources

Technical Guide: Electrochemical Window & Stability of 1-(2-Methoxyethyl)pyridinium Electrolytes

This is an in-depth technical guide on the electrochemical properties and stability windows of 1-(2-Methoxyethyl)pyridinium-based electrolytes.

Executive Summary

This guide details the electrochemical stability window (ESW) of electrolytes based on the 1-(2-Methoxyethyl)pyridinium cation (often abbreviated as

This document provides researchers with the specific voltage ranges, synthesis protocols, and mechanistic insights required to deploy these electrolytes effectively in Redox Flow Batteries (RFBs) , electrodeposition , and supercapacitors where transport kinetics outweigh the need for extreme cathodic resistance.

Structural & Physicochemical Basis

The electrochemical behavior of 1-(2-Methoxyethyl)pyridinium is governed by the interplay between the aromatic pyridinium core and the ether-functionalized side chain.

The Cationic Core[1]

-

Pyridinium Ring: The aromatic ring is electron-deficient, making it susceptible to reduction at relatively mild negative potentials (approx. -1.0 V to -1.4 V vs. Ag/Ag⁺). This defines the Cathodic Limit (

) . -

Methoxyethyl Group (

): The introduction of an ether oxygen into the alkyl side chain increases the rotational freedom and disrupts the packing efficiency of the ions.-

Benefit: Significant reduction in viscosity compared to alkyl-pyridinium analogs (e.g., N-butylpyridinium), enhancing ionic conductivity at room temperature.

-

Trade-off: The oxygen atom can coordinate with lithium ions (in Li-ion applications) but may also slightly lower the anodic stability compared to pure alkyl chains due to the oxidation susceptibility of the ether linkage.

-

Anion Influence

The Anodic Limit (

-

Bis(trifluoromethanesulfonyl)imide (

): High stability, hydrophobic. -

Bis(fluorosulfonyl)imide (

): Lower viscosity, slightly lower anodic stability than TFSI. -

Tetrafluoroborate (

): Cost-effective, moderate stability.

Electrochemical Stability Window (ESW) Analysis

The ESW is defined as the potential range where the electrolyte remains chemically inert:

Quantitative Data Summary

Note: Values are approximate and dependent on the working electrode (WE) material (typically Glassy Carbon or Platinum) and temperature (25°C).

| Cation | Anion | Total ESW (V) | Key Characteristic | ||

| -1.3 to -1.5 | +2.4 to +2.6 | ~3.9 | Balanced transport/stability. | ||

| -1.3 to -1.5 | +2.1 to +2.3 | ~3.6 | Lowest viscosity; high conductivity. | ||

| -1.2 to -1.4 | +2.2 to +2.4 | ~3.6 | Higher viscosity; moisture sensitive. | ||

| Ref (Pyrrolidinium) | -2.4 to -2.6 | +2.5 to +2.7 | ~5.2 | Reference for high-voltage stability. |

Mechanistic Limits

-

Cathodic Failure Mode: The pyridinium ring undergoes a one-electron reduction to form a neutral pyridinyl radical. This radical can dimerize (forming 4,4'-bipyridines) or polymerize, leading to passivation of the electrode surface. The ether group does not significantly protect the ring from this reduction.

-

Anodic Failure Mode: Oxidation of the anion occurs first. For the

cation, extreme positive potentials (> +2.5 V vs Fc/Fc⁺) can lead to hydrogen abstraction from the methylene group adjacent to the ether oxygen.

Experimental Methodology: Measuring ESW

To validate these values in your specific setup, follow this self-validating Cyclic Voltammetry (CV) protocol.

Reagents & Setup

-

Electrolyte: 1-(2-Methoxyethyl)pyridinium salt (dried under vacuum at 60°C for 24h; water content < 20 ppm).

-

Working Electrode (WE): Glassy Carbon (3 mm dia) or Platinum disk. Note: Pt may show catalytic hydrogen evolution earlier than GC.

-

Counter Electrode (CE): Platinum wire.

-

Reference Electrode (RE): Ag wire quasi-reference (calibrated internally with Ferrocene).

Protocol Workflow

-

Polishing: Polish WE with 0.05 µm alumina slurry; sonicate in ethanol/water.

-

Purging: Bubble dry Argon/Nitrogen through the cell for 15 mins to remove dissolved

(which reduces ~ -1.0 V, interfering with the cathodic limit). -

OCP Measurement: Record Open Circuit Potential for 5 mins.

-

Scan Strategy:

-

Perform separate scans for anodic and cathodic limits to avoid contamination from byproducts.

-

Scan 1 (Cathodic): OCP

-2.5 V -

Scan 2 (Anodic): OCP

+3.0 V -

Scan Rate: 10 mV/s (quasi-steady state) and 100 mV/s.

-

-

Calibration: Add Ferrocene (Fc) internal standard. Shift potentials to

vs.

Visualization of Workflow

Figure 1: Workflow for accurate determination of Electrochemical Stability Window (ESW) in ionic liquids.

Synthesis of 1-(2-Methoxyethyl)pyridinium Salts

High purity is critical for electrochemical stability. Impurities (halides, water) drastically shrink the ESW.

Step 1: Quaternization

Reaction: Pyridine + 2-Bromoethyl methyl ether

-

Conditions: Reflux in Acetonitrile (ACN) or Toluene at 70°C for 24-48h.

-

Purification: The bromide salt usually precipitates or forms a dense phase. Wash repeatedly with Ethyl Acetate to remove unreacted starting materials.[2]

Step 2: Anion Exchange (Metathesis)

Reaction: [MEPy][Br] + LiTFSI

-

Medium: Aqueous solution (if hydrophobic IL forms) or Dichloromethane (DCM).

-

Procedure: Mix equimolar amounts in water. [MEPy][TFSI] forms a separate hydrophobic layer.

-

Washing: Wash the IL layer with deionized water until the wash water tests negative for bromide (using

test). This step is crucial ; residual bromide oxidizes at ~ +1.0 V, destroying the anodic window.

Synthesis Pathway Diagram

Figure 2: Synthesis route for high-purity [MEPy][TFSI] electrolyte.

Applications & Strategic Fit

Why use [MEPy] over Pyrrolidinium?

While pyrrolidinium (e.g., [Pyr14][TFSI]) has a wider window (up to 5.5 V), it is often too viscous for high-rate applications.

-

Redox Flow Batteries: [MEPy] electrolytes are ideal for organic RFBs where the redox potential of the active species falls within the -1.0 V to +2.0 V range. The lower viscosity reduces pumping costs and improves mass transfer.

-

Electrodeposition: The narrower cathodic limit is sometimes advantageous for the controlled reduction of specific metal complexes without the kinetic inhibition seen in more viscous ILs.

Comparison Table: Transport vs. Stability

| Property | [MEPy][TFSI] | [Pyr14][TFSI] |

| Viscosity (25°C) | ~40-50 cP | ~80-90 cP |

| Conductivity | High | Moderate |

| Stability Window | Moderate (~4.0 V) | Wide (~5.5 V) |

| Cost | Low (Pyridine feedstock) | Moderate |

References

-

Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry.

-

RoCo Global. (n.d.). 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(fluorosulfonyl)imide Product Data. (Used for comparative ether-functionalization effects).[3]

- Chakrabarti, M. H., et al. (2014). Redox Flow Batteries: Status and Perspective. Electrochemical Society. (Context on Pyridinium in RFBs).

-

Zhu, H., et al. (2019). Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study. Frontiers in Chemistry. (Comparative Pyridinium Stability Data).

Sources

- 1. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Methodological & Application

Comprehensive Guide to the Synthesis and Characterization of 1-(2-Methoxyethyl)pyridinium bis(trifluoromethanesulfonyl)imide

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, two-part protocol for the laboratory-scale synthesis of the functionalized ionic liquid (IL), 1-(2-Methoxyethyl)pyridinium bis(trifluoromethanesulfonyl)imide, often abbreviated as [C₂OCH₃Py][TFSI]. This guide is designed for researchers in materials science, electrochemistry, and drug development. We will first detail the quaternization of pyridine to form the precursor salt, 1-(2-methoxyethyl)pyridinium bromide, followed by a robust anion metathesis (exchange) reaction to yield the final high-purity ionic liquid. The causality behind critical procedural steps, in-depth characterization techniques, and essential safety protocols are thoroughly discussed to ensure a reproducible and validated synthesis.

Introduction and Scientific Context

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "designer solvents" and electrolytes. The pyridinium cation is a key structural motif in many ILs, valued for its aromatic nature and electrochemical stability.[2]

The subject of this guide, 1-(2-Methoxyethyl)pyridinium bis(trifluoromethanesulfonyl)imide, incorporates an ether functional group on the alkyl chain. This seemingly minor modification has significant implications:

-

Enhanced Cation Flexibility: The ether linkage introduces conformational flexibility compared to a simple alkyl chain, which can influence properties like viscosity and glass transition temperature.

-

Altered Solvation Properties: The oxygen atom can act as a Lewis base, enabling specific coordination with metal cations (e.g., Li⁺), making it a candidate for advanced battery electrolytes.[3]

-

Hydrophobicity: Paired with the highly hydrophobic bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion, the resulting IL is immiscible with water, which is a critical feature for the purification strategy detailed herein.

This protocol is structured to be self-validating, providing researchers with the means to not only synthesize the target compound but also to rigorously confirm its identity and purity.

Overall Synthesis Scheme

The synthesis is a two-step process: (1) N-alkylation of pyridine to form the pyridinium bromide salt, followed by (2) an anion exchange reaction with Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

Figure 1: Overall workflow for the synthesis of [C₂OCH₃Py][TFSI].

PART I: Synthesis of 1-(2-Methoxyethyl)pyridinium Bromide

A. Principle of the Reaction

This step is a classic Menshutkin reaction, which involves the N-alkylation (quaternization) of a tertiary amine (pyridine) with an alkyl halide (2-bromoethyl methyl ether).[4][5] The reaction proceeds via an S_N2 mechanism. Acetonitrile is an excellent solvent choice as it is polar aprotic, effectively solvating the reactants and the transition state, and the resulting pyridinium salt has limited solubility, often precipitating out of the solution upon cooling, which simplifies initial purification.

B. Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Quantity (per 100 mmol scale) | Molar Mass ( g/mol ) | Moles (mmol) |

| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich | 8.3 mL (8.1 g) | 79.10 | 102.4 |

| 2-Bromoethyl methyl ether | 98% | Alfa Aesar | 9.4 mL (13.9 g) | 138.99 | 100.0 |

| Acetonitrile (MeCN) | Anhydrous, >99.8% | Fisher Scientific | 200 mL | 41.05 | - |

| Diethyl Ether (Et₂O) | Anhydrous | VWR | ~150 mL (for washing) | 74.12 | - |

Equipment: 500 mL two-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, inert gas line (N₂ or Ar), Büchner funnel and flask, vacuum source.

C. Step-by-Step Protocol

-

Reactor Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried to prevent side reactions with water. The entire system should be under a positive pressure of an inert gas like nitrogen or argon.

-

Reagent Addition: In the flask, dissolve pyridine (8.3 mL, 102.4 mmol) in 100 mL of anhydrous acetonitrile.

-

Initiating the Reaction: While stirring, add 2-bromoethyl methyl ether (9.4 mL, 100.0 mmol) dropwise over 15 minutes at room temperature. A slight exotherm may be observed.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 82 °C) and maintain for 24 hours. The progress can be monitored by TLC if desired, but precipitation of the product is a strong indicator of reaction progression.

-

Product Isolation: After 24 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours. This maximizes the precipitation of the pyridinium salt.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold, anhydrous diethyl ether (3 x 50 mL). The purpose of the ether wash is to remove any unreacted starting materials, which are soluble in ether, while the ionic salt is not.

-

Drying: Dry the resulting white to off-white solid under high vacuum at 40 °C for at least 12 hours to remove residual solvents. The product, 1-(2-methoxyethyl)pyridinium bromide, should be stored in a desiccator.

PART II: Anion Metathesis to [C₂OCH₃Py][TFSI]

A. Principle of the Reaction

This step involves a salt metathesis or anion exchange reaction.[1][6] The principle relies on exploiting differences in solubility. The precursor salt, 1-(2-methoxyethyl)pyridinium bromide, is water-soluble. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is also water-soluble. However, the target ionic liquid, [C₂OCH₃Py][TFSI], is hydrophobic and immiscible with water. The byproduct, lithium bromide (LiBr), is highly water-soluble. By performing the reaction in a biphasic water/dichloromethane system, the newly formed ionic liquid preferentially partitions into the organic layer, while the LiBr byproduct remains in the aqueous layer, driving the reaction to completion.

B. Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Quantity (per 50 mmol scale) | Molar Mass ( g/mol ) | Moles (mmol) |

| 1-(2-Methoxyethyl)pyridinium Bromide | From Part I | - | 10.9 g | 218.10 | 50.0 |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Battery Grade, >99.9% | Iolitec | 14.7 g | 287.09 | 51.2 (1.02 eq) |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 250 mL | 84.93 | - |

| Deionized (DI) Water | >18 MΩ·cm | - | ~500 mL | 18.02 | - |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | ~10 g | 120.37 | - |

Equipment: 500 mL separatory funnel, 500 mL Erlenmeyer flask, magnetic stirrer, rotary evaporator, high-vacuum line with a cold trap.

C. Step-by-Step Protocol

-

Dissolution: Dissolve 1-(2-methoxyethyl)pyridinium bromide (10.9 g, 50.0 mmol) in 100 mL of DI water in an Erlenmeyer flask. In a separate beaker, dissolve LiTFSI (14.7 g, 51.2 mmol) in 100 mL of DI water.

-

Reaction: Combine the two aqueous solutions and add 150 mL of dichloromethane. Stir the biphasic mixture vigorously at room temperature for 12 hours. A cloudy second liquid phase (the ionic liquid) will form and settle into the DCM layer.

-

Phase Separation: Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to separate fully. The denser organic layer containing the product is at the bottom. Drain the bottom DCM layer into a clean flask.

-

Aqueous Washing (Critical Step): Return the DCM layer to the separatory funnel. Add 100 mL of fresh DI water, shake gently (venting frequently to release pressure), and allow the layers to separate. Drain the organic layer. Repeat this washing process at least 4-5 times.

-

Causality: This repeated washing is the most critical step for ensuring high purity. It removes the LiBr byproduct and any excess LiTFSI. Inadequate washing will result in halide contamination, which significantly impacts the electrochemical properties of the final IL.

-

-

Validation of Purity: To confirm the removal of bromide ions, perform a qualitative silver nitrate test. To a small sample of the final aqueous wash layer, add a few drops of 0.1 M AgNO₃ solution. The absence of a white/yellow precipitate (AgBr) indicates successful removal of the bromide.

-

Drying the Organic Phase: Dry the washed DCM solution over anhydrous magnesium sulfate (~10 g). Swirl the flask and let it sit for 20-30 minutes until the liquid is clear. Filter off the MgSO₄.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator. Be cautious with the bath temperature (keep it ≤ 40 °C) to avoid any potential decomposition.

-

Final Drying: Transfer the resulting viscous liquid to a Schlenk flask and dry under high vacuum (<0.1 mbar) at 60 °C for at least 48 hours. This step is essential to remove trace amounts of water and DCM, which are detrimental to most applications of ionic liquids. The final product should be a clear, colorless to pale yellow liquid.

Characterization and Expected Results

| Property | Expected Result for [C₂OCH₃Py][TFSI] |

| Appearance | Colorless to pale yellow, viscous liquid. |

| Molecular Weight | 418.37 g/mol |

| Cation Formula | C₈H₁₂NO⁺[7] |

| Anion Formula | C₂F₆NO₄S₂⁻ |

| ¹H NMR (400 MHz, CDCl₃) | Expected shifts (δ, ppm): ~8.9-9.1 (d, 2H, ortho-Py), ~8.4-8.6 (t, 1H, para-Py), ~8.0-8.2 (t, 2H, meta-Py), ~4.8-5.0 (t, 2H, N-CH₂), ~4.0-4.2 (t, 2H, CH₂-O), ~3.3-3.5 (s, 3H, O-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | Expected shifts (δ, ppm): ~145 (ortho-Py), ~144 (para-Py), ~128 (meta-Py), ~120 (q, CF₃), ~68 (CH₂-O), ~61 (N-CH₂), ~59 (O-CH₃). |

| ¹⁹F NMR (376 MHz, CDCl₃) | Expected shifts (δ, ppm): ~ -79.1 (s, CF₃). |

| ESI-MS | Positive Mode: m/z = 138.1 (C₈H₁₂NO⁺). Negative Mode: m/z = 280.0 (C₂F₆NO₄S₂⁻). |

Safety and Handling Precautions

All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Pyridine: Highly flammable, toxic if inhaled, swallowed, or in contact with skin.[9] It has a strong, unpleasant odor and is a potential carcinogen. Handle only in a fume hood. Store in a flammable-safe cabinet away from ignition sources.[9]

-

2-Bromoethyl methyl ether: Lachrymator and corrosive. Causes skin and eye burns. Handle with extreme care.

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Toxic if swallowed or in contact with skin.[10] Causes severe skin burns and eye damage.[10][11][12] Avoid creating dust. High temperatures can cause it to decompose into hazardous gases like HF and SO₂.[11]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

In case of skin contact, immediately wash the affected area with copious amounts of water.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

References

- Vertex AI Search.

- Iolitec. Lithium bis(trifluoromethylsulfonyl)

- Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)

- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

- ECHEMI. Pyridine, alkyl derivs.

- Solvionic. Lithium bis(trifluoromethanesulfonyl)

- Ossila.

- ResearchGate. Imidazolium ionic liquids: A simple anion exchange protocol.

- PMC.

- RSC Publishing. Anion exchange in ionic liquid mixtures.

- RoCo. 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >98%.

- OSTI.GOV.

- PubMed.

- NIST. 1-(2-Methoxyethyl)pyridinium - NIST WebBook.

- Journal of Materials Chemistry (RSC Publishing).

Sources

- 1. Anion Exchange at the Liquid/Solid Interface of Ultrathin Ionic Liquid Films on Ag(111) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Associative pyridinium electrolytes for air-tolerant redox flow batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. roco.global [roco.global]

- 4. Quaternization of pyridines with haloadamantanes (Journal Article) | OSTI.GOV [osti.gov]

- 5. Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2-Methoxyethyl)pyridinium [webbook.nist.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. au.vwr-cmd2.com [au.vwr-cmd2.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. iolitec.de [iolitec.de]

- 12. solvionic.com [solvionic.com]

- 13. echemi.com [echemi.com]

Application Note: High-Purity Synthesis of N-(2-Methoxyethyl)pyridinium Bromide

Executive Summary

This application note details the optimized protocol for the quaternization (Menschutkin reaction) of pyridine with 2-methoxyethyl bromide to synthesize 1-(2-methoxyethyl)pyridin-1-ium bromide . This compound is a critical intermediate in the synthesis of functionalized ionic liquids, phase transfer catalysts, and pharmaceutical motifs.

Unlike generic alkylation guides, this protocol addresses the specific challenges of hygroscopicity and kinetic sluggishness associated with ether-functionalized alkyl halides. We utilize a polar aprotic solvent system (Acetonitrile) to stabilize the transition state, ensuring high conversion rates (>95%) and simplified workup.

Reaction Theory & Strategic Planning

The Menschutkin Mechanism

The reaction proceeds via an

Critical Insight: The presence of the ether oxygen in the alkyl chain creates an inductive electron-withdrawing effect, slightly deactivating the

Solvent Selection Logic

-

Acetonitrile (MeCN): Selected as the primary solvent. Its high dielectric constant (

) stabilizes the charged transition state and the final ionic product, preventing premature precipitation that could entrap unreacted starting material. -

Diethyl Ether (

): Used strictly as an antisolvent for precipitation. The product is insoluble in ether, while the starting materials (pyridine and alkyl bromide) are soluble, allowing for effective purification by washing.

Reaction Pathway Visualization

Figure 1: Mechanistic flow of the quaternization reaction highlighting the transition state stabilization.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Pyridine | >99.5%, Anhydrous | Nucleophile |

| 2-Methoxyethyl Bromide | >98% | Electrophile (Alkylating Agent) |

| Acetonitrile (MeCN) | Anhydrous, HPLC Grade | Reaction Solvent |

| Diethyl Ether | ACS Reagent Grade | Precipitation/Wash Solvent |

| Schlenk Line / N2 Balloon | Standard | Inert Atmosphere Control |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Dry the Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar at 120°C for at least 2 hours. Cool under a stream of dry Nitrogen (

). -

Charge Reagents:

-

Add Pyridine (1.58 g, 20.0 mmol, 1.0 equiv) to the flask via syringe.[1]

-

Add Acetonitrile (20 mL) as the solvent.

-

Note: Pyridine is toxic and has a noxious odor. Handle in a fume hood.

-

-

Add Electrophile:

-

Add 2-Methoxyethyl bromide (3.06 g, 22.0 mmol, 1.1 equiv) dropwise to the stirring solution.

-

Expert Tip: A slight excess (1.1 equiv) of the alkyl halide ensures complete consumption of the pyridine, which is harder to remove from the ionic salt than the alkyl halide.

-

Step 2: Thermal Activation

-

Equip the flask with a reflux condenser and a nitrogen balloon (or line).

-

Heat the reaction mixture to reflux (approx. 80-82°C) using an oil bath.

-

Maintain reflux with vigorous stirring for 24 hours .

-

Observation: The solution may turn from colorless to slightly yellow. This is normal.

-

Step 3: Isolation & Purification

-

Cooling: Remove the flask from heat and allow it to cool to room temperature.

-

Concentration: Remove the bulk of the acetonitrile using a rotary evaporator (40°C, reduced pressure). A viscous oil or semi-solid residue will remain.

-

Precipitation (The "Crashing Out" Phase):

-

Add Diethyl Ether (30 mL) to the residue and stir vigorously.

-

The product should precipitate as a white to off-white solid (or a distinct lower viscous phase if the melting point is near RT).

-

Troubleshooting: If an oil forms, scratch the side of the flask with a glass rod or sonicate to induce crystallization.

-

-

Washing: Decant the ether layer (containing unreacted alkyl bromide). Repeat the ether wash 3 times (3 x 20 mL).

Step 4: Drying (Critical)

-

Dry the solid/oil under high vacuum (< 1 mbar) at 50°C for 6 hours.

-

Storage: Store immediately in a desiccator or glovebox.

-

Warning: Quaternary ammonium salts with ether chains are highly hygroscopic . Exposure to air will turn the solid into a deliquescent goo within minutes.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.[1][2]

Characterization & Quality Control

Expected NMR Data

The formation of the quaternary nitrogen induces a significant downfield shift in the pyridine ring protons.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Pyridine-H (ortho) | 9.00 - 9.15 | Doublet | 2H | Adjacent to |

| Pyridine-H (para) | 8.55 - 8.65 | Triplet | 1H | Ring proton |

| Pyridine-H (meta) | 8.10 - 8.20 | Triplet | 2H | Ring proton |

| 4.90 - 5.00 | Triplet | 2H | Methylene next to | |

| 3.80 - 3.90 | Triplet | 2H | Methylene next to Oxygen | |

| 3.30 - 3.35 | Singlet | 3H | Methoxy group |

Solvent: DMSO-d6 or

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is an oil, not solid | Hygroscopicity or Solvent entrapment | 1. Dry strictly under high vacuum.2. Perform trituration with dry ethyl acetate/hexane.3. Check if the specific salt is naturally an Ionic Liquid (RTIL). |